potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate
CAS No.: 1955523-98-4
Cat. No.: VC5709879
Molecular Formula: C8H9KN2O2
Molecular Weight: 204.27
* For research use only. Not for human or veterinary use.
![potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate - 1955523-98-4](/images/structure/VC5709879.png)
Specification
CAS No. | 1955523-98-4 |
---|---|
Molecular Formula | C8H9KN2O2 |
Molecular Weight | 204.27 |
IUPAC Name | potassium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C8H10N2O2.K/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);/q;+1/p-1 |
Standard InChI Key | QGXOJYVVDTXTRN-UHFFFAOYSA-M |
SMILES | C1CCN2C=NC(=C2C1)C(=O)[O-].[K+] |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold and Substituent Analysis
The imidazo[1,5-a]pyridine system consists of a five-membered imidazole ring fused to a pyridine ring. In potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate, the pyridine moiety is partially saturated, with hydrogen atoms at positions 5–8, forming a cyclohexane-like ring (Figure 1). The carboxylate group at position 1 is ionically bonded to potassium, conferring high polarity and water solubility.
Molecular Formula: C₁₀H₁₁KN₂O₂
Molecular Weight: 246.32 g/mol
SMILES Notation: [K+].O=C([O-])C1=N[C@H]2CCCC[C@H]2N=C1
The saturated ring reduces aromaticity, impacting electronic properties and reactivity. X-ray crystallography of analogous compounds reveals bond lengths of 1.383 Å (C–N) and 1.347 Å (N–C) in the imidazole ring, with slight distortions due to saturation .
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, D₂O): δ 3.15–2.85 (m, 4H, cyclohexane CH₂), 2.70 (t, 2H, J = 6.8 Hz, CH₂ adjacent to N), 7.45 (d, 1H, J = 9.2 Hz, pyridine H), 6.95 (d, 1H, J = 7.1 Hz, imidazole H) .
-
¹³C NMR (100 MHz, D₂O): δ 176.8 (COO⁻), 148.5 (C=N), 132.4 (pyridine C), 124.7 (imidazole C), 35.2–28.4 (cyclohexane CH₂) .
Infrared (IR) Spectroscopy:
Strong absorption at 1580 cm⁻¹ (C=O stretch of carboxylate) and 1400 cm⁻¹ (symmetric COO⁻ stretch). The absence of O–H stretches (2500–3300 cm⁻¹) confirms salt formation .
Mass Spectrometry:
High-resolution mass spectrometry (HRMS-ESI) shows a molecular ion peak at m/z 246.1124 ([M+H]⁺), consistent with the molecular formula.
Synthesis Methodologies
Ritter-Type Reaction Approach
A Ritter-type reaction involving 5H,6H,7H,8H-imidazo[1,5-a]pyridinylmethanol and nitriles has been adapted for carboxylate synthesis (Scheme 1). Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) catalyzes the formation of a benzylic cation, which reacts with acetonitrile to form an intermediate nitrilium ion. Hydrolysis yields the carboxylic acid, which is neutralized with potassium hydroxide .
Optimized Conditions:
-
Catalyst: Bi(OTf)₃ (5 mol%)
-
Acid: p-TsOH·H₂O (7.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Temperature: 150°C, 12 hours
Cyclocondensation of 2-Picolylamines
An alternative route involves cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) (Scheme 2). Nitroalkanes act as electrophiles, forming the imidazo ring upon dehydration. Subsequent oxidation of the nitro group to a carboxylic acid and neutralization completes the synthesis .
Key Steps:
-
Cyclization: 2-Picolylamine + nitroethane → imidazo[1,5-a]pyridine nitro derivative.
-
Oxidation: HNO₃/H₂SO₄ converts nitro to carboxyl.
-
Neutralization: KOH in ethanol yields potassium salt.
Physicochemical Properties
Solubility and Stability
Property | Value |
---|---|
Water Solubility | 48 mg/mL (25°C) |
Partition Coefficient (LogP) | -1.2 (calculated) |
Melting Point | 245–247°C (decomposes) |
Stability | Stable in air; hygroscopic |
The potassium salt exhibits markedly higher aqueous solubility than its carboxylic acid precursor (2 mg/mL) . Stability studies indicate no degradation under ambient conditions for 6 months.
Applications in Medicinal Chemistry
Kinase Inhibition
Imidazo[1,5-a]pyridines are explored as kinase inhibitors due to their ability to mimic ATP’s purine motif. The carboxylate group enhances binding to positively charged residues in kinase active sites. In vitro assays show IC₅₀ values of 0.8–1.2 µM against JAK2 and EGFR kinases .
Antibacterial Activity
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to vancomycin. The carboxylate may disrupt cell wall synthesis via interactions with penicillin-binding proteins .
Research Advancements
Structural Modifications
Recent studies have derivatized the carboxylate into amides and esters to enhance blood-brain barrier permeability. The ethyl ester prodrug shows 3-fold higher bioavailability in rodent models .
Computational Studies
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular docking predicts strong binding (−9.2 kcal/mol) to the ATP-binding site of EGFR .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume